

An In-depth Technical Guide to 4'-bromo-2,2':6',2''-terpyridine

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Compound of Interest

Compound Name: 4-bromo-2,6-dipyridin-2-ylpyridine

Cat. No.: B130214

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CAS Number: 149817-62-9

This technical guide provides a comprehensive overview of 4'-bromo-2,2':6',2''-terpyridine, a key building block in supramolecular chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis protocols, and key reactions.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for 4'-bromo-2,2':6',2''-terpyridine.

Table 1: General Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₀ BrN ₃	--INVALID-LINK--
Molecular Weight	312.16 g/mol	--INVALID-LINK--
Melting Point	161-162 °C	--INVALID-LINK--
Appearance	White to off-white crystalline powder	Multiple Supplier Catalogs
Solubility	Soluble in chloroform and dichloromethane	General Laboratory Knowledge

Table 2: Spectroscopic Data

Spectroscopy	Data	Reference
^{13}C NMR (CDCl_3)	δ 156.1, 156.0, 149.2, 149.1, 137.5, 137.0, 132.1, 128.9, 124.0, 123.5, 121.4, 118.6	--INVALID-LINK--

Experimental Protocols

Detailed methodologies for the synthesis and a key reaction of 4'-bromo-2,2':6',2''-terpyridine are provided below.

Synthesis of 4'-bromo-2,2':6',2''-terpyridine via Kröhnke Condensation

This protocol is adapted from a procedure involving the condensation of a chalcone intermediate with a pyridinium salt.[\[1\]](#)

Step 1: Synthesis of 4-bromo-2'-azachalcone

- Dissolve 4-bromobenzaldehyde (3.70 g, 20.0 mmol) in 45 mL of methanol and 15 mL of 1 M NaOH.
- To this solution, add 2-acetylpyridine (2.56 g, 21.1 mmol).
- Stir the reaction mixture for 30 minutes at room temperature.
- Collect the resulting precipitate by filtration.
- Dissolve the precipitate in dichloromethane (CH_2Cl_2) and wash once with water.
- Dry the organic phase over sodium sulfate (Na_2SO_4), filter, and evaporate the solvent to yield the 4-bromo-2'-azachalcone intermediate.

Step 2: Synthesis of 4'-(4-bromophenyl)-2,2':6',2''-terpyridine

- The isolated azachalcone is then reacted with N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide (prepared from 2-acetylpyridine).
- Ammonium acetate is used as both a base and a ring-closing agent in this step.
- Further details on the precise stoichiometry and reaction conditions for this step require consultation of the primary literature.

Synthesis of 4'-bromo-2,2':6',2''-terpyridine from 2,6-bis(2-pyridyl)-4(1H)-pyridinone.[2]

- In a 500 mL flask, combine 2,6-bis(2-pyridyl)-4(1H)-pyridinone (2.47 g, 9.9 mmol), phosphorus pentabromide (6.6 g, 15.4 mmol), and phosphorus tribromide oxide (30 g).
- Heat the mixture to 100 °C and stir for 12 hours.
- After the reaction is complete, a black oily residue will be obtained.
- Cool the reaction mixture to room temperature and carefully add ice water.
- Neutralize the mixture with an aqueous solution of potassium carbonate (K_2CO_3).
- Extract the product with dichloromethane (3 x 300 mL).
- Dry the combined organic phases with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain a brown solid.
- Purify the solid by column chromatography on a neutral alumina column using a 2:1 mixture of dichloromethane/hexane as the eluent. This should yield pure 4'-bromo-2,2':6',2''-terpyridine.

Suzuki Cross-Coupling Reaction of 4'-bromo-2,2':6',2''-terpyridine

This protocol describes a typical Suzuki cross-coupling reaction to form a new carbon-carbon bond at the 4'-position.[2]

Materials:

- 4'-bromo-2,2':6',2''-terpyridine (1 mmol)
- Arylboronic acid (1.1-1.5 equivalents)
- Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (catalyst)
- 2 M aqueous sodium carbonate (Na₂CO₃) solution
- Toluene

Procedure:

- In a dry, degassed three-necked 250 mL round-bottom flask under an argon atmosphere, dissolve 4'-bromo-2,2':6',2''-terpyridine (0.388 g, 1 mmol) in 30 mL of toluene.
- To this solution, add palladium tetrakis(triphenylphosphine) (0.087 g).
- Add 10 mL of a 2 M degassed aqueous solution of sodium carbonate via cannula.
- Add the desired arylboronic acid to the reaction mixture.
- Heat the mixture and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature, and perform a standard aqueous work-up.
- Purify the crude product by column chromatography to isolate the desired 4'-aryl-2,2':6',2''-terpyridine.

Visualizations of Chemical Workflows

The following diagrams illustrate the key chemical transformations described in this guide.

Caption: Synthesis of 4'-bromo-2,2':6',2''-terpyridine.

Caption: Suzuki cross-coupling reaction workflow.

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References

- 1. 4'-Bromo-2,2':6',2''-terpyridine | C₁₅H₁₀BrN₃ | CID 10614995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
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